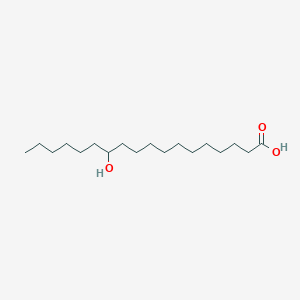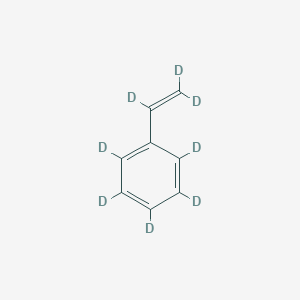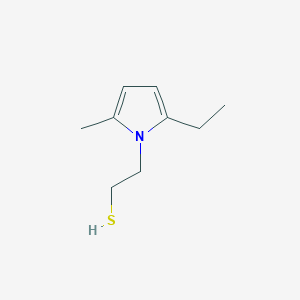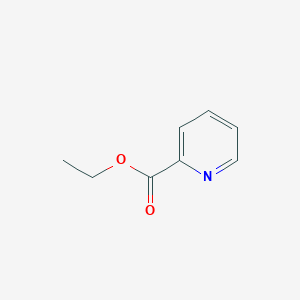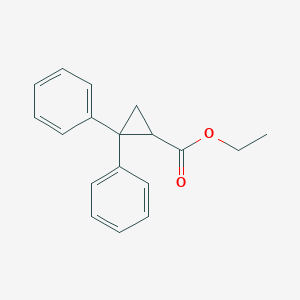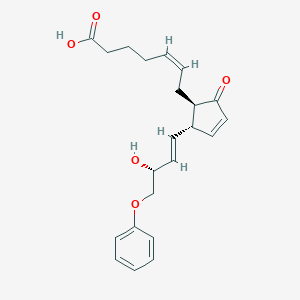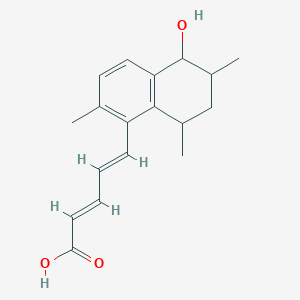
2'-Deoxycytidine 5'-triphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Deoxycytidine 5'-triphosphate disodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups
Mechanism of Action
Target of Action
The primary target of 2’-Deoxycytidine 5’-triphosphate disodium salt (dCTP) is DNA polymerase , an enzyme that synthesizes DNA . DNA polymerase uses dCTP as a substrate during DNA replication and repair .
Mode of Action
dCTP interacts with DNA polymerase to facilitate the addition of deoxycytidine to the growing DNA strand during replication . It pairs with the base guanine in the template strand, contributing to the fidelity of DNA replication .
Biochemical Pathways
dCTP is involved in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can also be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .
Pharmacokinetics
Its bioavailability would be influenced by factors such as cellular uptake, intracellular metabolism, and efflux .
Result of Action
The incorporation of dCTP into the growing DNA strand during replication helps ensure the accurate copying of genetic information . This is crucial for maintaining genomic stability and preventing mutations .
Action Environment
The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect its interaction with DNA polymerase . Additionally, the presence of other nucleotides and the overall cellular nucleotide pool can impact its utilization in DNA synthesis .
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine 5’-triphosphate disodium salt is involved in DNA polymerase-driven reactions such as polymerase chain reaction (PCR) and DNA sequencing . It interacts with DNA polymerases and reverse transcriptases, facilitating the incorporation of deoxycytidine into the growing DNA strand . The compound’s interaction with these enzymes is essential for the accurate replication and transcription of genetic material.
Cellular Effects
2’-Deoxycytidine 5’-triphosphate disodium salt influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by serving as a substrate for DNA polymerases, which are crucial for maintaining genomic integrity . The compound also impacts gene expression by enabling the synthesis of DNA, which is necessary for transcription and subsequent protein production.
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine 5’-triphosphate disodium salt exerts its effects by binding to DNA polymerases and reverse transcriptases . This binding facilitates the incorporation of deoxycytidine into the DNA strand, enabling the elongation of the DNA molecule. The compound’s role in enzyme activation and inhibition is critical for the regulation of DNA synthesis and repair processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2’-Deoxycytidine 5’-triphosphate disodium salt are essential considerations. The compound is stable when stored at -20°C and is shipped in dry ice to maintain its integrity . Over time, the effects of the compound on cellular function can be observed in both in vitro and in vivo studies, providing insights into its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2’-Deoxycytidine 5’-triphosphate disodium salt vary with different dosages in animal models. At optimal doses, the compound supports DNA synthesis and cellular function. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2’-Deoxycytidine 5’-triphosphate disodium salt is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which are essential for the incorporation of deoxycytidine into DNA . The compound’s role in these pathways is crucial for maintaining genomic stability and supporting cellular metabolism.
Transport and Distribution
Within cells and tissues, 2’-Deoxycytidine 5’-triphosphate disodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring its availability for DNA synthesis and repair processes .
Subcellular Localization
The subcellular localization of 2’-Deoxycytidine 5’-triphosphate disodium salt is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is delivered to specific compartments or organelles where it can exert its biochemical functions effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Deoxycytidine 5'-triphosphate disodium salt typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the amino and phosphate groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2'-Deoxycytidine 5'-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the oxopyrimidinyl group to a hydroxypyrimidinyl group.
Substitution: The amino and phosphate groups can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphorylated and aminated derivatives, which can have different biological and chemical properties
Scientific Research Applications
2'-Deoxycytidine 5'-triphosphate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Industry: The compound is used in the development of advanced materials and as a component in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Disodium adenosine triphosphate: Similar in structure but with different functional groups and biological roles.
Disodium uridine diphosphate: Shares the phosphate groups but has a different nucleobase and sugar moiety.
Disodium cytidine monophosphate: Contains a similar oxolan ring but with a different nucleobase.
Uniqueness
2'-Deoxycytidine 5'-triphosphate disodium salt is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
102783-51-7 |
|---|---|
Molecular Formula |
C9H16N3NaO13P3 |
Molecular Weight |
490.15 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1 |
InChI Key |
LGBCCCDMDYLZAZ-OERIEOFYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
physical_description |
Solid |
Related CAS |
102783-51-7 3770-58-9 |
Synonyms |
2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt; 2’-DeoxyCTP Disodium; 2’-Deoxycytidine 5’-Triphosphate Disodium; 5’-DCTP Disodium; Deoxy-5’-CTP Disodium; Deoxy-CTP Disodium; Deoxycytidine 5’-Triphosphate Disodium; Deoxycytidine Tripho |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)

